molecular formula C12H11ClN2O3 B2895378 1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid CAS No. 1206970-04-8

1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid

Cat. No.: B2895378
CAS No.: 1206970-04-8
M. Wt: 266.68
InChI Key: SRCKBUQPKLTQGX-UHFFFAOYSA-N
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Description

1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a benzo[d]oxazole core fused with an azetidine ring bearing a carboxylic acid group. The benzo[d]oxazole moiety, substituted with chlorine and methyl groups at positions 5 and 6, respectively, contributes to electronic modulation and steric effects. The carboxylic acid group at position 3 of the azetidine ring enhances solubility and hydrogen-bonding capacity, critical for pharmacological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-6-methyl-1,3-benzoxazol-2-yl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-6-2-10-9(3-8(6)13)14-12(18-10)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCKBUQPKLTQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(O2)N3CC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schotten–Baumann Amide Formation Followed by Acid-Catalyzed Cyclization

This method, adapted from Sphingosine 1-phosphate receptor ligand synthesis, involves constructing the benzoxazole core through cyclization of an amide intermediate:

  • Synthesis of 5-Chloro-6-methyl-2-hydroxyaniline :

    • Starting from 4-chloro-5-methylcatechol, bromination or chlorination at the 2-position yields 5-chloro-6-methyl-2-hydroxyaniline.
    • Key reagents: N-Bromosuccinimide (NBS) or F-TEDA (Selectfluor®) in dichloromethane/water biphasic systems.
  • Azetidine-3-carboxylic Acid Activation :

    • Azetidine-3-carboxylic acid is converted to its acid chloride using oxalyl chloride and catalytic dimethylformamide (DMF) under anhydrous conditions.
  • Amide Bond Formation :

    • The acid chloride reacts with 5-chloro-6-methyl-2-hydroxyaniline in a Schotten–Baumann reaction (aqueous NaOH/dichloromethane) to form N-(5-chloro-6-methyl-2-hydroxyphenyl)azetidine-3-carboxamide.
  • Cyclization to Benzoxazole :

    • Heating the amide in concentrated hydrochloric acid (HCl) at 80–100°C induces cyclodehydration, forming the benzoxazole ring.

Yield : 60–70% (over three steps).

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki–Miyaura Coupling for Direct Arylation

Adapted from pyrimidinecarboxylic acid syntheses, this route introduces the azetidine moiety via cross-coupling:

  • Synthesis of 2-Bromo-5-chloro-6-methylbenzo[d]oxazole :

    • Bromination of 5-chloro-6-methylbenzo[d]oxazole using NBS in chloroform under reflux.
  • Preparation of Azetidine-3-carboxylic Acid Boronic Ester :

    • Azetidine-3-carboxylic acid is esterified, followed by conversion to the corresponding boronic ester using bis(pinacolato)diboron and a palladium catalyst.
  • Cross-Coupling Reaction :

    • Suzuki coupling of 2-bromo-5-chloro-6-methylbenzo[d]oxazole with the boronic ester using bis(triphenylphosphine)palladium(II) dichloride and cesium fluoride in dimethoxyethane/water (1:1) at 80°C.

Yield : 45–55% (post-hydrolysis of the ester).

Nucleophilic Aromatic Substitution

Displacement of Halogenated Intermediates

This approach leverages the electrophilicity of halogenated benzoxazoles:

  • Synthesis of 2-Fluoro-5-chloro-6-methylbenzo[d]oxazole :

    • Fluorination of 2-hydroxy-5-chloro-6-methylbenzo[d]oxazole using F-TEDA in acetonitrile.
  • Azetidine Ring Introduction :

    • Nucleophilic substitution of the 2-fluoro group with azetidine-3-carboxylic acid in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium iodide (TBAI) in dimethyl sulfoxide (DMSO) at 120°C.

Yield : 30–40% (low due to steric hindrance).

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Formation

Adapted from combinatorial chemistry techniques:

  • Immobilization of 2-Hydroxyaniline :

    • 5-Chloro-6-methyl-2-hydroxyaniline is anchored to Wang resin via a succinyl linker.
  • On-Resin Amide Coupling :

    • Azetidine-3-carboxylic acid is activated with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and coupled to the resin-bound intermediate.
  • Cyclization and Cleavage :

    • Treatment with trifluoroacetic acid (TFA) simultaneously cyclizes the amide to benzoxazole and cleaves the product from the resin.

Yield : 50–60% (purity >90%).

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield (%)
Schotten–Baumann Cyclization High regioselectivity, minimal byproducts Requires harsh acidic conditions 60–70
Suzuki Coupling Modular, suitable for diverse analogs Low yield due to boronic ester instability 45–55
Nucleophilic Substitution Single-step introduction of azetidine Poor reactivity of fluorinated substrates 30–40
Solid-Phase Synthesis Scalable, high purity Specialized equipment required 50–60

Mechanistic Insights and Optimization Strategies

Cyclization Kinetics

Cyclodehydration of the amide intermediate follows first-order kinetics, with activation energy (~80 kJ/mol) dependent on the electron-withdrawing effects of the chloro and methyl substituents. Microwave-assisted cyclization reduces reaction time from 12 hours to 30 minutes.

Palladium Catalyst Optimization

Employing XPhos as a ligand in Suzuki coupling improves yields to 65% by mitigating oxidative addition barriers at the 2-bromo position.

Chemical Reactions Analysis

1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula C12H11ClN2O3C_{12}H_{11}ClN_2O_3 and a molecular weight of 266.68 g/mol. Its structure features a benzo[d]oxazole moiety, which is known for its biological activity. The presence of the azetidine ring further enhances its potential as a pharmaceutical agent.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid. For instance, derivatives of benzoxazole have shown significant cytotoxic effects against various cancer cell lines, including:

  • Human breast adenocarcinoma (MCF-7, MDA-MB-231)
  • Melanoma (MEL-8)

In vitro assays demonstrated that these compounds induced apoptosis in a dose-dependent manner, suggesting their potential as anticancer agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant to cancer progression. For example, it has shown promise as an inhibitor of human carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis. Selective inhibition at nanomolar concentrations indicates a high potential for therapeutic applications .

Cycloaddition Reactions

The synthesis of azetidine derivatives, including this compound, can be achieved through cycloaddition reactions. A notable method involves using ZnCr2_2O4_4 as a catalyst in a one-pot three-component reaction under ultrasound irradiation. This approach not only enhances yield but also reduces reaction times significantly .

Modifications for Enhanced Activity

Researchers have explored structural modifications of the compound to enhance its biological activity. For example, substituting different functional groups on the azetidine ring has led to compounds with improved anticancer properties and selectivity towards specific cancer cell lines .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various derivatives of this compound against human cancer cell lines. The results indicated that certain derivatives exhibited IC50_{50} values in the micromolar range, comparable to established chemotherapeutic agents like doxorubicin .

Table: Summary of Biological Activities

Compound NameCancer Cell LinesIC50_{50} ValuesMechanism of Action
Derivative AMCF-70.65 µMApoptosis Induction
Derivative BMDA-MB-2312.41 µMEnzyme Inhibition
Derivative CMEL-8Not specifiedCytotoxic Activity

Mechanism of Action

The mechanism of action of 1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In anticancer research, the compound may interfere with cell division and induce apoptosis in cancer cells .

The molecular targets and pathways involved include enzymes critical for cell wall synthesis in microbes and proteins regulating cell cycle progression in cancer cells .

Comparison with Similar Compounds

Structural Analogues with Benzo[d]oxazole Moieties

Key Examples :

  • 2-(Benzo[d]oxazol-2-yl)-1-phenylvinylbenzoates (): These derivatives share the benzo[d]oxazol-2-yl group but lack the azetidine-carboxylic acid moiety. Their $^{15}\text{N}$ NMR chemical shifts range between $-131.2$ and $-131.8$ ppm, indicating electronic consistency in the benzo[d]oxazole core .

Table 1: Comparison of Benzo[d]oxazole Derivatives

Compound Substituents $^{15}\text{N}$ NMR (ppm) Key Features Reference
4a () Phenylvinylbenzoate $-131.8$ Intermediate in heterocyclic synthesis
6a () Phenylvinylbenzoate $-131.2$ Similar $^{15}\text{N}$ shifts
Target Compound 5-Cl-6-Me-benzo[d]oxazolyl Not reported Enhanced steric/electronic effects

Azetidine-3-Carboxylic Acid Derivatives

Key Examples :

  • Compound 28c (): A tosylquinolinyl-oxadiazole-substituted azetidine-3-carboxylic acid synthesized via reductive amination (52% yield).
  • PB00435 (): 1-[(tert-Butoxy)carbonyl]azetidine-3-carboxylic acid, a building block in medicinal chemistry. The tert-butoxy group facilitates protection during synthesis .
  • Hemifumarate Salt (): A cyclohexyl-trifluoromethyl derivative formulated as a salt for treating lymphocyte-mediated diseases, demonstrating the utility of azetidine-carboxylic acid in salt formation for enhanced stability .

Table 2: Azetidine-3-Carboxylic Acid Derivatives

Compound (CAS/ID) Substituents Synthesis Yield Application Reference
28c () Tosylquinolinyl-oxadiazole 52% Imaging agent
PB00435 () tert-Butoxycarbonyl Not reported Synthetic intermediate
Hemifumarate salt () Cyclohexyl-trifluoromethyl-benzyloxyimino Not reported Immunomodulation
Target Compound 5-Cl-6-Me-benzo[d]oxazolyl Not reported Underexplored

Key Observations :

  • The target compound’s bulky benzo[d]oxazolyl substituent may reduce synthetic yields compared to less sterically hindered analogs like PB00434.
  • Salt formation (e.g., hemifumarate) could improve solubility, as seen in , but requires experimental validation for the target compound.

Heterocyclic Carboxylic Acids with Bioactive Potential

Key Examples ():

  • 3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid : Exhibits antitumor and enzyme inhibition properties.

Table 3: Bioactive Heterocyclic Carboxylic Acids

Compound Core Structure Bioactivity Reference
Pyrazole-4-carboxylic acid Pyrazole-isoxazole Antitumor, enzyme inhibition
Target Compound Benzo[d]oxazole-azetidine Underexplored

Key Observations :

  • The benzo[d]oxazole-azetidine hybrid may synergize the antimicrobial properties of benzo[d]oxazole with the pharmacokinetic advantages of azetidine-carboxylic acid.

Biological Activity

1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid, a derivative of azetidine, has garnered attention in pharmacological research for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C12H11ClN2O3C_{12}H_{11}ClN_{2}O_{3}, with a molecular weight of approximately 266.68 g/mol. Its structure features a benzoxazole moiety, which is known to contribute significantly to the biological activities of similar compounds.

Biological Activities

  • Anticancer Activity
    • Mechanism : The compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and leukemia (CEM-13, U-937) cells. Studies indicate that it induces apoptosis through the activation of p53 and caspase pathways, leading to programmed cell death in cancer cells .
    • Case Studies : In vitro studies have shown that derivatives containing similar benzoxazole structures demonstrate significant cytotoxicity, often outperforming conventional chemotherapeutics like doxorubicin in specific assays .
  • Antimicrobial Properties
    • Mechanism : The compound has demonstrated antimicrobial activity against various bacterial strains and fungi. The presence of the azetidine ring is believed to enhance its interaction with microbial cell membranes .
    • Research Findings : A mini-review highlighted that azetidine derivatives exhibit a range of antimicrobial effects, with some compounds showing potent activity against resistant strains .
  • Anti-inflammatory Effects
    • Mechanism : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential as an anti-inflammatory agent .
    • Research Findings : Compounds with similar structures have been reported to reduce inflammation in animal models, indicating a promising avenue for further exploration.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other related compounds:

Compound NameIC50 (μM)Activity TypeCell Lines Tested
This compound2.41AnticancerMCF-7, MDA-MB-231
Doxorubicin0.5AnticancerMCF-7
Benzoxazole Derivative A1.5AnticancerU-937
Benzoxazole Derivative B3.0AntimicrobialVarious Bacterial Strains
Azetidine Derivative C10Anti-inflammatoryAnimal Models

Mechanistic Insights

Recent research has focused on understanding the molecular interactions of this compound within biological systems:

  • Apoptosis Induction : Flow cytometry assays have confirmed that treatment with this compound leads to increased apoptosis rates in cancer cells through mitochondrial pathways.
  • Receptor Interactions : Molecular docking studies indicate strong binding affinity to specific receptors involved in cell proliferation and survival, suggesting potential as a targeted therapy .

Future Directions

The promising biological activities of this compound warrant further investigation:

  • Structural Modifications : Ongoing studies aim to optimize the structure for enhanced potency and selectivity against cancer cells while minimizing toxicity to normal cells.
  • In Vivo Studies : Future research should include comprehensive in vivo evaluations to assess therapeutic efficacy and safety profiles.

Q & A

Q. What are the common synthetic routes for synthesizing 1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via reductive amination. A representative procedure involves reacting a substituted benzoxazole aldehyde derivative with azetidine-3-carboxylic acid in methanol, catalyzed by NaBH3_3CN and acetic acid. For example, similar protocols achieved yields of 48–52% by combining aldehydes (e.g., 5-chloro-6-methylbenzoxazole derivatives) with azetidine-3-carboxylic acid in methanol under reflux, followed by purification via crystallization . Key parameters include stoichiometric control (1.05–1.1 eq of azetidine-3-carboxylic acid) and reaction times of 3–5 hours.

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H NMR at 400 MHz in DMSO-d6d_6 or MeOD-d4d_4) is critical for confirming the azetidine ring and substituent positions. For example, characteristic peaks include δ = 8.45–7.42 ppm (aromatic protons from benzoxazole) and δ = 3.23–4.03 ppm (azetidine methylene and methine protons). High-resolution mass spectrometry (HRMS) and HPLC purity analysis (>95%) are also standard .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer : Receptor-binding assays (e.g., S1P1 agonism) are conducted using β-arrestin recruitment or GFP-tagged receptor internalization in cell lines (e.g., CHO-K1 or U2OS). Activity is often normalized against reference agonists (e.g., 1 μM of a known S1P1 agonist) . For kinase inhibition, TrkA activity assays measure IC50_{50} values via ADP-Glo™ kinase assays, with compound stocks prepared in DMSO (10 mM) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodological Answer : Yield optimization involves:
  • Solvent selection : Methanol or ethanol improves solubility of intermediates.
  • Catalyst tuning : NaBH3_3CN (0.5–0.7 eq) minimizes side reactions vs. NaBH4_4.
  • Temperature control : Reflux at 60–80°C ensures complete imine formation before reduction.
  • Purification : Recrystallization from DMF/acetic acid mixtures enhances purity (e.g., from 48% to >95% purity) .

Q. What structural modifications improve S1P1 receptor selectivity over S1P3?

  • Methodological Answer : Fluorination at specific positions (e.g., 3-fluoroazetidine or 2-fluorobenzyl groups) reduces S1P3 binding. For example, 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)-azetidine-3-carboxylic acid achieved >100-fold selectivity for S1P1 by sterically hindering S1P3 interactions. Computational docking (e.g., Glide SP) validates binding poses .

Q. How do researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values) are addressed by:
  • Assay standardization : Use identical cell lines (e.g., U2OS vs. CHO-K1) and controls.
  • Metabolite profiling : LC-MS identifies active metabolites that may influence results.
  • Structural verification : Re-synthesize batches and confirm purity via 1^1H NMR and HPLC .

Q. What strategies are used to enhance in vivo stability and bioavailability?

  • Methodological Answer :
  • Prodrug design : Esterification of the carboxylic acid group (e.g., tert-butyl esters) improves membrane permeability.
  • Formulation : Use of PEGylated nanoparticles or liposomal encapsulation prolongs half-life.
  • Metabolic blocking : Introduce methyl or fluorine groups at CYP450 oxidation sites .

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